molecular formula C8H6Cl4O B031924 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol CAS No. 10291-39-1

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol

Cat. No.: B031924
CAS No.: 10291-39-1
M. Wt: 259.9 g/mol
InChI Key: CFMLFQVQUCIPIX-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of phenylethanol and is known for its use in various chemical and industrial applications. The compound is characterized by the presence of three chlorine atoms attached to the central carbon atom and an additional chlorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol typically involves the chlorination of 1-(2-chlorophenyl)ethanol. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process. The reaction can be represented as follows:

[ \text{C}_8\text{H}_7\text{ClO} + 3\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_4\text{O} + 3\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the chlorination process is carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzoic acid.

    Reduction: Formation of 2-chlorophenylethanol or 2-chlorophenylethane.

    Substitution: Formation of 2,2,2-trichloro-1-(2-hydroxyphenyl)ethanol or 2,2,2-trichloro-1-(2-aminophenyl)ethanol.

Scientific Research Applications

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol involves its interaction with cellular components. The compound can act as an inhibitor of certain enzymes or disrupt cellular membranes due to its lipophilic nature. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol:

    2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.

    2,2,2-Trichloro-1-(4-chlorophenyl)ethanol: Similar structure with a different position of the chlorine atom on the phenyl ring.

Uniqueness

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other similar compounds, making it valuable in specific industrial and research contexts.

Properties

IUPAC Name

2,2,2-trichloro-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMLFQVQUCIPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10291-39-1
Record name NSC5655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Customer
Q & A

Q1: What is the role of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol in the synthesis of Mitotane?

A1: this compound is a key intermediate in the synthesis of Mitotane []. The synthesis starts with 2-chlorobenzaldehyde reacting with chloroform in the presence of potassium hydroxide (KOH) in methanol (CH3OH) and dimethylformamide (DMF) solvent. This reaction yields this compound. This intermediate is then subjected to a reduction reaction, followed by a reaction with chlorobenzene in the presence of sulfuric acid to finally yield Mitotane.

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